molecular formula C17H15NO5S B2974405 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate CAS No. 946347-02-0

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate

Cat. No.: B2974405
CAS No.: 946347-02-0
M. Wt: 345.37
InChI Key: SRZOITLMELUXGP-UHFFFAOYSA-N
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Description

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate It exhibits intriguing properties that can be explored across various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale application of these synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the thiophene and isoxazole rings .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or isoxazole rings .

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in material science for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects . Detailed studies are

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-20-13-5-2-3-6-14(13)21-11-17(19)22-10-12-9-15(23-18-12)16-7-4-8-24-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZOITLMELUXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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